3-(trifluoromethylsulfonyl)benzoic Acid

Description

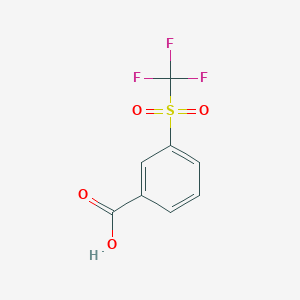

3-(Trifluoromethylsulfonyl)benzoic acid is an aromatic carboxylic acid that has garnered interest in synthetic and medicinal chemistry. It belongs to a broader class of fluorinated molecules that are fundamental to the development of new pharmaceuticals, agrochemicals, and advanced materials. The structure is characterized by a benzoic acid core, with a trifluoromethylsulfonyl group attached at the meta-position of the benzene (B151609) ring. This specific arrangement of functional groups bestows upon the molecule a distinct set of chemical properties that are of significant interest to researchers.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₄S |

| Monoisotopic Mass | 253.98607 Da |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)O |

| InChI | InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |

| InChIKey | BUXMJMHFPYNLAJ-UHFFFAOYSA-N |

| Predicted XlogP | 1.8 |

| Data sourced from PubChemLite. uni.lu |

Fluorinated aromatic carboxylic acids are a class of compounds that serve as crucial building blocks in modern organic synthesis. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ossila.com These compounds are valued as versatile intermediates for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.com

The synthesis of these building blocks has been an area of active research, with methods like organic electrolysis being developed to produce a variety of fluorine-containing aromatic carboxylic acids from readily available starting materials. nih.gov The strategic placement of fluorine or fluorine-containing groups on an aromatic ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds highly sought after in drug discovery. ossila.com

The trifluoromethylsulfonyl group (-SO₂CF₃), also known as the triflyl group, is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect stems from the high electronegativity of the fluorine atoms and the sulfonyl group. This potent electron-withdrawing nature significantly impacts the electronic properties of the aromatic ring to which it is attached.

In molecular design, particularly in medicinal chemistry, the inclusion of a trifluoromethylsulfonyl group can lead to several advantageous effects. It can increase the acidity of nearby functional groups, alter the reactivity of the aromatic ring, and enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. beilstein-journals.org Furthermore, this group can improve a molecule's ability to bind to target proteins, potentially increasing its therapeutic efficacy. The trifluoromethylsulfonyl group is a key pharmacophore that can substantially improve properties like catabolic stability and lipophilicity. beilstein-journals.org Aryl trifluoromethanesulfonates, which contain this group, have important applications in both materials and pharmaceutical chemistry. globethesis.com

While direct research on this compound itself is specific, current research trends can be observed in closely related structures that utilize the core 3-sulfonamido benzoic acid scaffold. A significant area of investigation is the development of antagonists for the P2Y₁₄ receptor (P2Y₁₄R), which has been identified as a potential therapeutic target for various inflammatory diseases, including acute lung injury (ALI). nih.govresearchgate.net

Recent studies have focused on the design and synthesis of novel 3-sulfonamido benzoic acid derivatives as potent P2Y₁₄R antagonists. nih.gov In one such study, researchers developed a series of new compounds based on this scaffold. The most promising compound from this series exhibited potent antagonistic activity (IC₅₀ = 5.6 ± 0.3 nM), superior binding affinity to the P2Y₁₄R compared to previously known antagonists, and improved solubility and pharmacokinetic properties. nih.gov

| Compound ID | Scaffold | Target | IC₅₀ | Therapeutic Potential |

| 25l | 3-Sulfonamido Benzoic Acid | P2Y₁₄ Receptor | 5.6 ± 0.3 nM | Anti-inflammatory agent for Acute Lung Injury (ALI) |

| Data from a study on novel P2Y₁₄R antagonists. nih.gov |

This research demonstrates the therapeutic potential of molecules containing the sulfonamido benzoic acid framework. The anti-inflammatory effects of the lead compound were confirmed in a mouse model of ALI, where it significantly reduced the inflammatory response in lung tissues. nih.gov Such findings underscore the importance of the 3-(sulfonyl)benzoic acid motif in the development of new therapeutic agents and highlight a promising research trajectory for compounds like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXMJMHFPYNLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575048 | |

| Record name | 3-(Trifluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-69-2 | |

| Record name | 3-(Trifluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethylsulfonyl Benzoic Acid and Its Precursors

Direct Synthetic Routes to 3-(Trifluoromethylsulfonyl)benzoic Acid

Direct synthesis of this compound is challenging and not extensively documented. However, plausible routes can be extrapolated from known transformations. One potential pathway involves the oxidation of a suitable precursor, such as 3-(trifluoromethylthio)benzoic acid. The trifluoromethylthio group can be oxidized to the corresponding sulfone using various oxidizing agents.

Another conceivable approach is through a Sandmeyer-type reaction starting from 3-aminobenzoic acid. The amino group can be converted to a diazonium salt, which is then reacted with a source of trifluoromethanesulfinate (CF₃SO₂⁻) in the presence of a copper catalyst. This would directly install the trifluoromethylsulfonyl group at the 3-position of the benzoic acid ring.

A third potential direct route could involve the carboxylation of 3-(trifluoromethylsulfonyl)benzene. This could be achieved via lithiation of 3-(trifluoromethylsulfonyl)benzene followed by quenching with carbon dioxide, or through a transition-metal-catalyzed carboxylation reaction. However, the strong electron-withdrawing nature of the trifluoromethylsulfonyl group can make these transformations challenging.

Strategies for Orthogonal Functionalization and Trifluoromethylsulfonylation of Benzoic Acid Scaffolds

Orthogonal functionalization allows for the selective modification of a molecule at different positions without interfering with other functional groups. In the context of synthesizing this compound, this could involve the selective introduction of the trifluoromethylsulfonyl group onto a pre-functionalized benzoic acid derivative.

One strategy is to start with a benzoic acid derivative that has a directing group at the ortho or para position to the carboxyl group. This directing group can facilitate the introduction of the trifluoromethylsulfonyl group at the meta position. For instance, a removable protecting group on the carboxyl function could be employed while performing an electrophilic trifluoromethylsulfonylation reaction on the aromatic ring.

Alternatively, a benzoic acid derivative with a leaving group, such as a halogen, at the 3-position can be used. A transition-metal-catalyzed cross-coupling reaction with a trifluoromethylsulfinate salt could then be employed to introduce the desired functional group. The choice of catalyst and reaction conditions would be crucial to avoid side reactions involving the carboxylic acid moiety.

Table 1: Potential Orthogonal Functionalization Strategies

| Starting Material | Reagent | Potential Product |

| 3-Bromobenzoic acid | Sodium trifluoromethanesulfinate, Cu(I) catalyst | This compound |

| Benzoic acid | Trifluoromethanesulfonic anhydride (B1165640), strong acid catalyst | This compound (with potential for isomers) |

| Methyl 3-aminobenzoate | 1. NaNO₂, HCl 2. SO₂, CuCl, CF₃SO₂Na | Methyl 3-(trifluoromethylsulfonyl)benzoate |

This table presents hypothetical reaction pathways based on established organic chemistry principles.

Preparation of Key Trifluoromethylsulfonyl-Containing Benzoic Acid Intermediates

The synthesis of this compound often relies on the preparation of key intermediates that already contain the trifluoromethylsulfonyl group. These intermediates can then be converted to the final product through various functional group transformations.

N-Triflylbenzamides, also known as N-(trifluoromethylsulfonyl)benzamides, are compounds where a benzamide (B126) nitrogen is attached to a trifluoromethylsulfonyl group. While not direct precursors to this compound, their synthesis provides insight into the chemistry of the trifluoromethylsulfonyl group. These compounds are typically prepared by the reaction of a benzamide with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base. The high reactivity of triflic anhydride makes it a potent reagent for the sulfonylation of amides. thieme-connect.de

The synthesis of N-phenyl bis(trifluoromethanesulfonyl)imide has been achieved by reacting trifluoromethanesulfonyl fluoride (B91410) with aniline (B41778) in a two-step process. google.com This highlights the use of trifluoromethanesulfonyl fluoride as a reagent for introducing the trifluoromethylsulfonyl group onto nitrogen atoms.

Several methods exist for the direct introduction of a trifluoromethylsulfonyl group onto an aromatic ring, which can be applied to benzene (B151609) derivatives that can later be converted to benzoic acids.

One common method is the trifluoromethanesulfonylation of arenes using trifluoromethanesulfonic anhydride in the presence of a strong acid catalyst. researchgate.net This electrophilic aromatic substitution reaction can lead to a mixture of isomers, and the regioselectivity is governed by the electronic nature of the substituents already present on the aromatic ring.

Another approach involves the use of aryldiazonium salts, which can be converted to aryl trifluoromethyl sulfones via a copper-catalyzed reaction with a trifluoromethanesulfinate salt. This method offers good control over the position of the trifluoromethylsulfonyl group.

Furthermore, the oxidation of aryl trifluoromethyl sulfides provides a reliable route to aryl trifluoromethyl sulfones. The sulfides can be prepared through various methods, including the reaction of aryl halides with a trifluoromethylthiolating agent. Subsequent oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the desired sulfone.

Table 2: Reagents for the Introduction of the Trifluoromethylsulfonyl Group

| Reagent | Reaction Type | Substrate |

| Trifluoromethanesulfonic anhydride | Electrophilic Aromatic Substitution | Arenes |

| Sodium trifluoromethanesulfinate | Nucleophilic Aromatic Substitution (via diazonium salt) | Aryldiazonium salts |

| Umemoto's reagent | Radical Trifluoromethylation | Arylsulfonyl chlorides |

| Trifluoromethanesulfonyl chloride | Friedel-Crafts Sulfonylation | Arenes |

Multicomponent and Catalytic Approaches in the Synthesis of Related Fluorinated Benzoic Acids

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not widely reported, MCRs are known for the synthesis of other fluorinated benzoic acid derivatives. For instance, the Passerini multicomponent reaction has been used to synthesize fluorine-containing α-acyloxycarboxamide derivatives from 4-fluorobenzoic acid, an isocyanide, and an oxo-component. asianpubs.org

Catalytic methods are also crucial in the synthesis of fluorinated benzoic acids. Transition metal catalysis, particularly with palladium or copper, is often employed for cross-coupling reactions to introduce fluorine-containing groups onto the benzoic acid scaffold. For example, the catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives has been reported, offering a direct way to introduce a trifluoromethyl group. google.com Similar catalytic strategies could potentially be adapted for the introduction of the trifluoromethylsulfonyl group.

Recent advances in photoredox catalysis have also enabled the C-H trifluoromethylation of arenes using trifluoroacetic acid as the trifluoromethyl source, which could be a potential route for the synthesis of trifluoromethylated benzoic acids. researchgate.net

Chemical Reactivity and Transformations of 3 Trifluoromethylsulfonyl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation reactions.

The carboxylic acid moiety of 3-(trifluoromethylsulfonyl)benzoic acid can readily undergo esterification and amidation, which are fundamental reactions for this functional group. These transformations typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: This process converts the carboxylic acid into an ester. While direct acid-catalyzed esterification with an alcohol is possible, the reaction often requires harsh conditions. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), which then reacts with an alcohol to form the ester. For instance, benzoic acid can be converted into a mixed anhydride with trifluoromethanesulfonic acid, creating a potent acylating agent capable of reacting with alcohols. lookchem.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct amidation requires high temperatures, but the reaction can be facilitated by coupling agents or by converting the carboxylic acid into a more reactive intermediate. nih.gov Catalytic methods, for example using titanium catalysts like TiCl₄ or TiF₄, have been shown to be effective for the direct amidation of various benzoic acids with amines under milder conditions. researchgate.net Iridium-catalyzed C-H ortho-amination of complex benzoic acid derivatives has also been developed, highlighting advanced methods for forming C-N bonds. nih.gov The synthesis of N-trifluoromethyl amides from carboxylic acids has been explored, demonstrating the versatility of amidation reactions. nih.gov

Table 1: Selected Catalytic Systems for Amidation of Benzoic Acids

| Catalyst | Amine | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| TiCl₄ (10 mol%) | Benzylamine | Toluene | Reflux, 24 h | 89% | researchgate.net |

| TiF₄ (10 mol%) | Benzylamine | Toluene | Reflux, 24 h | 77% | researchgate.net |

| [Cp*IrI₂(µ-I)]₂ | Sulfonyl Azides | HFIP | Room Temp | High | nih.gov |

Decarboxylative Processes and Coupling Reactions

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. This transformation of benzoic acids can be challenging but offers a powerful synthetic route to functionalized arenes that might be otherwise difficult to access.

Decarboxylative Processes: Conventional decarboxylation of aromatic carboxylic acids often requires high temperatures. nih.gov However, recent advancements have enabled these reactions under milder conditions through radical pathways. A notable strategy involves a photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates. nih.govorganic-chemistry.org This process generates an aryl radical that can be trapped to form new C-O or C-F bonds, achieving decarboxylative hydroxylation and fluorination, respectively, at temperatures as low as 35°C. nih.govorganic-chemistry.orgresearchgate.net While the decarboxylation of many substituted phthalic acids has been reported to yield the corresponding benzoic acids, the conditions can be vigorous. google.com Tandem reduction/decarboxylation pathways using multifunctional catalysts have also been developed for hydroxy- and aminobenzoic acids to produce substituted phenols and anilines. acs.org

Coupling Reactions: The carboxylic acid group can also serve as a directing group in C-H activation reactions, which can be followed by decarboxylation to achieve formal meta- or para-substitution relative to the initial carboxylate position. nih.govibs.re.kr For example, iridium-catalyzed C-H amidation of benzoic acids followed by protodecarboxylation can yield meta- or para-substituted anilines. ibs.re.kr Furthermore, decarboxylative cross-coupling strategies provide a route to form new carbon-carbon bonds.

Transformations Involving the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl group (-SO₂CF₃), often called a triflyl group, is known for its exceptional stability and strong electron-withdrawing nature. Transformations involving this group are less common than those of the carboxylic acid but are synthetically significant.

The sulfonyl moiety is generally robust, but its derivatives can be synthesized. For instance, related sulfonamides can be converted into N-(trifluoromethylsulfonyl)-imino derivatives, which are precursors to organic superacids. researchgate.net The synthesis of trifluoromethyl-sulfonimidamides from sulfinamides has also been reported, representing a direct derivatization of the sulfur center. researchgate.net The term derivatization can also refer to a broader chemical modification process to make a compound more suitable for a specific analytical technique, such as gas chromatography, by altering its functional groups. youtube.com

The carbon-sulfur (C–S) bond in aryl sulfones is strong and its cleavage is challenging. However, methods have been developed for this transformation, often employing transition-metal catalysis. researchgate.netrsc.org For example, copper-catalyzed reactions have been used for the synthesis of aryl methyl sulfones, which involves the cleavage and formation of C–S bonds. rsc.org Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for cleaving C–S bonds in compounds like benzylic thioethers, leading to the formation of new C-C and C-N bonds. unipr.it While direct cleavage of the C-S bond in this compound is not commonly reported, these related studies indicate that such a transformation is plausible under specific, targeted reaction conditions.

Aromatic Ring Reactivity and Substitutions

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by its two substituents. Both the carboxylic acid (-COOH) and the trifluoromethylsulfonyl (-SO₂CF₃) groups are powerful electron-withdrawing groups. youtube.com

Electrophilic Aromatic Substitution (SEAr): Electron-withdrawing groups deactivate the aromatic ring toward attack by electrophiles by reducing its electron density. youtube.comwikipedia.org Consequently, this compound is highly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgbyjus.comlibretexts.orglibretexts.org Both the -COOH and -SO₂CF₃ groups are meta-directing. youtube.comreddit.com Therefore, should an electrophilic substitution reaction be forced to occur, the incoming electrophile would be directed to the 5-position, which is meta to both existing substituents. The general mechanism involves the attack of the aromatic ring on an electrophile to form a cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgbyjus.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups makes the aromatic ring electron-deficient and thus activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org This type of reaction requires a good leaving group (such as a halide) on the ring. wikipedia.org The SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is stabilized by resonance, particularly when electron-withdrawing groups are positioned ortho or para to the site of attack. libretexts.orglibretexts.org For this compound, while it lacks a leaving group for a direct SNAr reaction, its electron-deficient nature is a key prerequisite for this type of reactivity in its derivatives. The rate of SNAr reactions increases with the number and strength of electron-withdrawing groups on the ring. libretexts.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reactivity of the ring towards electrophiles is profoundly affected by the nature of the substituents it carries. Both the carboxylic acid and the trifluoromethylsulfonyl groups are classified as deactivating, electron-withdrawing groups (EWGs). wikipedia.orgmasterorganicchemistry.com

Deactivating Nature : EWGs pull electron density away from the aromatic π-system, making it less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. masterorganicchemistry.comlibretexts.org Consequently, this compound undergoes electrophilic aromatic substitution under harsher conditions than benzene itself.

Directing Effects : Substituents also determine the regioselectivity of the substitution, directing the incoming electrophile to specific positions on the ring. Both the -COOH and -SO₂CF₃ groups are meta-directors. wikipedia.orgquora.com This is because they withdraw electron density primarily from the ortho and para positions through inductive and resonance effects, leaving the meta positions as the least deactivated (most electron-rich) sites for electrophilic attack. quora.com

In the case of this compound, the directing effects of the two groups are reinforcing. The carboxylic acid at position 1 directs incoming electrophiles to position 5 (meta). Similarly, the trifluoromethylsulfonyl group at position 3 also directs electrophiles to position 5 (meta). Therefore, electrophilic substitution on this molecule is predicted to occur almost exclusively at the C5 position.

| Substituent Group | Position | Electronic Effect | Reactivity Effect | Directing Effect | Predicted Substitution Site |

|---|---|---|---|---|---|

| -COOH | C1 | Electron-Withdrawing | Deactivating | Meta (to C3, C5) | C5 |

| -SO₂CF₃ | C3 | Strongly Electron-Withdrawing | Strongly Deactivating | Meta (to C1, C5) |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is the mechanistic counterpart to electrophilic substitution and is facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org

The aromatic ring of this compound is highly electron-deficient due to the two EWGs, making it an excellent substrate for SₙAr, provided a suitable leaving group (such as a halogen) is present on the ring. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.netmdpi.com

Leaving Group Departure : The aromaticity of the ring is restored upon the expulsion of the leaving group.

The stability of the Meisenheimer complex is crucial for the reaction to proceed, and it is significantly enhanced by EWGs that can delocalize the negative charge. researchgate.netmdpi.com The trifluoromethylsulfonyl group (-SO₂CF₃) is an exceptionally powerful EWG, and studies have shown it has a much greater stabilizing effect on Meisenheimer adducts compared to even the nitro group (-NO₂). researchgate.net For the SₙAr reaction to be efficient, the EWGs must be positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge onto the substituent. masterorganicchemistry.comlibretexts.org If the EWGs are meta to the leaving group, this stabilization is not possible, and the reaction does not occur readily. libretexts.org

| Feature | Description | Role of -SO₂CF₃ and -COOH Groups |

|---|---|---|

| Mechanism | Addition-Elimination | Activate the ring towards nucleophilic attack. |

| Intermediate | Meisenheimer Complex (anionic σ-complex) | Strongly stabilize the negative charge of the intermediate, especially when ortho or para to the leaving group. researchgate.netresearchgate.net |

| Requirement | Good leaving group (e.g., F, Cl, Br) | N/A |

| Reactivity | Favored by strong electron-withdrawing groups. | The -SO₂CF₃ group is a superior activating group for SₙAr compared to -NO₂. researchgate.net |

Radical Reactions and Related Fluorination Chemistry

The trifluoromethylsulfonyl group is not only a powerful modifying substituent but also a key component in reagents used for radical fluorination chemistry.

Trifluoromethylation and Trifluoromethylsulfenylation Reactions

Compounds containing the trifluoromethylsulfonyl moiety are important precursors for generating the trifluoromethyl radical (•CF₃), a key species for introducing the valuable -CF₃ group into organic molecules. rsc.orgrsc.org

Trifluoromethylation : Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) and trifluoromethanesulfonyl chloride (CF₃SO₂Cl) are widely used and commercially available sources of trifluoromethyl radicals. nih.gov

CF₃SO₂Na (Langlois Reagent): Under oxidative conditions (often using an oxidant like t-BuOOH and a copper catalyst), CF₃SO₂Na generates the •CF₃ radical, which can then add to various substrates such as arenes and alkenes. nih.govacs.org

CF₃SO₂Cl (Triflyl Chloride): Conversely, under reductive conditions (e.g., using photoredox catalysis or reducing metals), CF₃SO₂Cl can also serve as an excellent source of •CF₃ radicals following the extrusion of sulfur dioxide (SO₂). nih.govacs.org

The general process involves the generation of the trifluoromethyl radical, its addition to an unsaturated system or a C-H bond, and subsequent reaction steps to yield the final trifluoromethylated product.

Trifluoromethylsulfenylation : This reaction introduces the trifluoromethylthio (-SCF₃) group. Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can be used as a reagent for electrophilic trifluoromethylsulfenylation. nih.gov Under reductive conditions, it is thought to generate a highly reactive CF₃SCl intermediate in situ, which is then trapped by nucleophiles like indoles to form C-SCF₃ bonds. nih.gov

| Reagent | Reaction Type | Conditions | Generated Species | Reference |

|---|---|---|---|---|

| Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | Radical Trifluoromethylation | Oxidative (e.g., t-BuOOH, Cu catalyst) | •CF₃ | nih.govacs.org |

| Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) | Radical Trifluoromethylation | Reductive (e.g., photoredox catalysis) | •CF₃ | nih.govacs.org |

| Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) | Trifluoromethylsulfenylation | Reductive (e.g., with a phosphine) | "CF₃S⁺" equivalent (via CF₃SCl) | nih.gov |

Oxidative Functionalizations in the Presence of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl group exerts a significant influence on oxidative reactions occurring on the molecule to which it is attached. Its powerful electron-withdrawing nature renders the aromatic ring highly resistant to oxidative degradation. This property can be synthetically useful, allowing for selective oxidation at other sites in the molecule while the aromatic core remains intact.

Furthermore, the presence of the -SO₂CF₃ group is critical in the context of modern C-H functionalization chemistry. While it deactivates the ring towards electrophilic attack, it can enable other types of transformations. For instance, in transition-metal-catalyzed C-H activation reactions, the electronic properties of the sulfone group can influence the feasibility and regioselectivity of the process. Desulfonylative cross-coupling reactions, where the C-SO₂ bond is cleaved, often show that cleavage of an aryl C(sp²)-SO₂ bond is favored when the aryl group is more electron-poor. nih.gov This indicates that the electronic environment created by substituents like the trifluoromethyl group plays a direct role in the reactivity of the sulfone moiety itself under certain catalytic conditions.

The oxidation of related compounds, such as aryl trifluoromethyl sulfides to their corresponding sulfoxides and sulfones, is a key transformation in organofluorine chemistry. researchgate.net The presence of the trifluoromethylsulfonyl group in a molecule would preclude further oxidation at that sulfur atom, but its electronic influence would be felt throughout the molecule during oxidative processes at other functional groups.

| Reaction Type | Influence of the -SO₂CF₃ Group | Outcome |

|---|---|---|

| Oxidative Degradation of Aromatic Ring | Strongly deactivates the ring, making it electron-poor. | Increases the stability of the aromatic ring towards oxidation. |

| Oxidation of Other Functional Groups | The sulfone group itself is at a high oxidation state and is stable. | Allows for selective oxidation at other positions in the molecule. |

| Desulfonylative Cross-Coupling | Makes the attached aryl ring electron-poor. | Can facilitate the cleavage of the C(sp²)-SO₂ bond in the presence of a suitable catalyst. nih.gov |

Mechanistic Insights and Physical Organic Chemistry of 3 Trifluoromethylsulfonyl Benzoic Acid

Mechanistic Pathways of Reactions Involving 3-(Trifluoromethylsulfonyl)benzoic Acid

While specific, detailed mechanistic studies exclusively featuring this compound as a primary reactant are not extensively documented in publicly available literature, the reactivity of benzoic acid derivatives in general provides a framework for understanding its likely chemical behavior. Reactions involving the carboxylic acid moiety, such as esterification or amide formation, will proceed through well-established nucleophilic acyl substitution pathways.

Elucidation of Key Intermediates and Transition States

In reactions such as the trifluoromethylation of benzoic acids, a proposed general mechanism involves the in situ formation of a mixed anhydride (B1165640) intermediate. organic-chemistry.org This reactive species is then susceptible to nucleophilic attack. For reactions at the carboxylic acid group of this compound, similar intermediates are expected. For instance, in an acid-catalyzed esterification, protonation of the carbonyl oxygen would activate the carboxyl group toward nucleophilic attack by an alcohol. This would lead to a tetrahedral intermediate, which, after proton transfer and elimination of water, would yield the corresponding ester.

The transition states in these reactions would involve the formation and cleavage of bonds to the carboxyl carbon. The high energy of these transition states dictates the reaction rate. viu.ca The geometry of the transition state for a nucleophilic attack on the carbonyl group is expected to be trigonal bipyramidal. openstax.org The stability of these intermediates and transition states is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Kinetic Studies and Rate Determinations

Electronic Effects of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups used in medicinal and materials sciences. organic-chemistry.org Its electronic influence is a combination of strong inductive and resonance effects, which profoundly impact the reactivity of the benzoic acid.

Hammett Parameter Analysis and Substituent Effects on Reactivity

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. wikipedia.orglibretexts.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

The substituent constant, σ, is a measure of the electronic effect of a substituent. For the meta-disposed trifluoromethylsulfonyl group (m-SO2CF3), the Hammett constant (σm) has been reported to be 0.83. This large positive value indicates a very strong electron-withdrawing effect.

| Substituent | Hammett Constant (σm) |

| -H | 0.00 |

| -CH3 | -0.07 |

| -Cl | 0.37 |

| -NO2 | 0.71 |

| -SO2CF3 | 0.83 |

In a Hammett plot, log(k/k₀) is plotted against σ for a series of substituted reactants in a given reaction. The slope of the line gives the reaction constant, ρ. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For reactions involving the ionization of benzoic acids, the reaction is facilitated by substituents that stabilize the resulting carboxylate anion. The strongly electron-withdrawing -SO2CF3 group at the meta position would significantly stabilize the negative charge of the carboxylate, thereby increasing the acidity of this compound compared to benzoic acid itself.

Inductive and Resonance Contributions of the Trifluoromethylsulfonyl Moiety

The potent electron-withdrawing nature of the trifluoromethylsulfonyl group arises from both inductive and resonance effects.

Inductive Effect (-I): The high electronegativity of the fluorine and oxygen atoms in the -SO2CF3 group leads to a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the molecule, pulling electron density away from the aromatic ring and the carboxylic acid group.

Resonance Effect (-M): The sulfonyl group can participate in resonance by withdrawing electron density from the benzene ring through its d-orbitals. This delocalization of pi-electrons further reduces the electron density on the aromatic ring, particularly at the ortho and para positions. While the -SO2CF3 group is at the meta position, its influence is still strongly felt throughout the ring system.

The combination of these powerful -I and -M effects makes the trifluoromethylsulfonyl group a very strong deactivating group in electrophilic aromatic substitution reactions and a strong acidifying group for the carboxylic acid function.

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and properties of molecules like this compound. Density Functional Theory (DFT) is a particularly powerful tool for these investigations.

Recent computational studies have explored the gas-phase acidity of substituted benzoic acids, including those with the -SO2CF3 substituent. nih.gov These studies have shown that the calculated gas-phase acidity values are consistent with the electronic effects of the substituents. The benzoic acid with a -SO2CF3 group is found to be among the most acidic, highlighting the significant acid-strengthening effect of this substituent. nih.gov

These computational analyses confirm that the high acidity of this compound is a direct consequence of the stabilization of the carboxylate anion by the potent electron-withdrawing -SO2CF3 group. The calculations also allow for the dissection of inductive and resonance effects, providing a deeper understanding of the substituent's influence. nih.gov Molecular orbital calculations, such as determining the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can further illuminate the electronic properties and reactivity of the molecule. nih.gov

Molecular Orbital Theory and Electron Density Analysis

The electronic structure of this compound is heavily influenced by the interplay between the aromatic ring, the carboxylic acid group, and the strongly deactivating trifluoromethylsulfonyl group. Molecular orbital (MO) theory and electron density analysis provide a framework for understanding this interplay and its consequences on the molecule's reactivity and properties.

The trifluoromethylsulfonyl group, positioned at the meta-position, exerts a strong inductive effect (-I) due to the high electronegativity of the oxygen and fluorine atoms. This effect leads to a significant polarization of the sigma (σ) bonds, drawing electron density away from the benzene ring. This withdrawal of electron density lowers the energy of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron density analysis, often visualized through molecular electrostatic potential (MEP) maps, would reveal the distribution of charge across the molecule. For this compound, the regions around the highly electronegative oxygen and fluorine atoms of the -SO2CF3 group would exhibit a high negative electrostatic potential (electron-rich). In contrast, the hydrogen atom of the carboxylic acid group and the aromatic protons would show a positive electrostatic potential (electron-poor). This charge distribution is a direct consequence of the inductive effects of the substituents.

Table 1: Predicted Qualitative Effects of the 3-(Trifluoromethylsulfonyl) Group on Molecular Orbitals and Electron Density of Benzoic Acid

| Parameter | Predicted Effect | Rationale |

| HOMO Energy | Lowered | Strong inductive electron withdrawal by the -SO2CF3 group stabilizes the HOMO. |

| LUMO Energy | Lowered | The electron-deficient nature of the substituted ring makes it a better electron acceptor. |

| HOMO-LUMO Gap | Increased | The significant stabilization of both HOMO and LUMO leads to a larger energy gap. |

| Electron Density on Aromatic Ring | Decreased | The powerful -I effect of the -SO2CF3 group withdraws electron density from the π-system. |

| Acidity (pKa) | Decreased | Stabilization of the conjugate base (carboxylate anion) through electron withdrawal. |

Reaction Coordinate Mapping and Energy Profiles

Consider the acid dissociation of this compound in water. The reaction coordinate would represent the progress of the proton transfer from the carboxylic acid to a water molecule. The energy profile would show the initial state (undissociated acid and water), a transition state where the proton is partially bonded to both the carboxylate oxygen and the water oxygen, and the final state (the carboxylate anion, and a hydronium ion).

For other reactions, such as electrophilic aromatic substitution, the energy profile would be significantly different. The strong deactivating nature of both the carboxylic acid and the trifluoromethylsulfonyl group would increase the activation energy for the formation of the sigma complex (the arenium ion intermediate), making the reaction much slower compared to benzene. The energy profile would show a high-energy transition state leading to a high-energy intermediate, reflecting the destabilization of the positive charge on the electron-deficient ring.

Table 2: Predicted Features of Energy Profiles for Reactions of this compound

| Reaction Type | Reactants | Transition State | Products | Predicted Activation Energy (Relative to Benzoic Acid) |

| Acid Dissociation | C₈H₅F₃O₅S + H₂O | [C₈H₄F₃O₅S···H···OH₂]⁻ | C₈H₄F₃O₅S⁻ + H₃O⁺ | Lower |

| Electrophilic Nitration | C₈H₅F₃O₅S + HNO₃/H₂SO₄ | [C₈H₅F₃O₅S(NO₂)]⁺ | C₈H₄F₃NO₇S + H₂O | Higher |

Applications of 3 Trifluoromethylsulfonyl Benzoic Acid As a Synthetic Synthon and Reagent

Utilization as a Building Block for Advanced Organic Scaffolds

The benzoic acid moiety is a fundamental scaffold in the synthesis of more complex molecules. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical reactions, including amidation, esterification, and conversion to acyl halides, which can then participate in a wide array of subsequent transformations.

Substituted benzoic acids are well-established precursors for the construction of intricate molecular architectures, including polycyclic and heterocyclic systems. The carboxylic acid group can be strategically employed to direct the formation of new rings. For instance, bifunctional organic ligands containing a benzoic acid core, such as 2,4-bis-(triazol-1-yl)-benzoic acid, have been used to self-assemble novel metal-organic frameworks (MOFs) with complex network structures. nih.gov In these cases, the carboxyl group coordinates with metal ions, facilitating the formation of extended, porous materials. nih.gov

Similarly, benzoic acid derivatives are key starting materials in condensation reactions to form fused heterocyclic systems. The fusion of rings like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) often involves the reaction of a suitable precursor with an aromatic carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net While specific examples employing 3-(trifluoromethylsulfonyl)benzoic acid are not extensively documented in this exact context, its fundamental structure allows it to be a viable candidate for such synthetic strategies. The carboxylic acid function serves as the anchor point for annulation, enabling the construction of larger, functionalized ring systems relevant to medicinal chemistry and materials science. researchgate.netresearchgate.net

Role in Catalytic Systems and Methodologies

The trifluoromethylsulfonyl group (-SO2CF3), also known as a triflyl group, is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence significantly impacts the electronic properties of the benzoic acid molecule, particularly enhancing the acidity of the carboxylic proton.

The strong acidity conferred by the trifluoromethylsulfonyl group makes this compound a potent Brønsted acid catalyst. This is analogous to the well-documented catalytic activity of trifluoromethanesulfonic acid (TfOH), which is considered a superacid. mdpi.comresearchgate.net TfOH is an efficient catalyst for a wide range of reactions, including esterification and Friedel-Crafts C-acylation, often requiring only catalytic amounts to achieve high conversion rates. mdpi.com For example, the esterification of various benzoic acid derivatives with alcohols proceeds efficiently with just 0.2 mol% of TfOH. mdpi.com Given that the -SO2CF3 group is the source of this high acidity, this compound can be expected to function as a highly effective solid acid catalyst for similar transformations, such as acylations and esterifications, under milder conditions than those required for less acidic catalysts.

Preparation of Functionalized Fluorinated Compounds

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can enhance properties like metabolic stability and binding affinity. ossila.com Benzoic acids serve as readily available precursors for the synthesis of important fluorinated motifs.

A significant application for benzoic acids is their conversion into aryl trifluoromethyl ketones, which are valuable intermediates in medicinal and materials science. organic-chemistry.orgrsc.org A direct and efficient method involves the reaction of a benzoic acid with trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of an activating agent. organic-chemistry.orgorganic-chemistry.org One established protocol uses trifluoroacetic anhydride (B1165640) (TFAA) as an activator, which is believed to form a mixed anhydride intermediate with the benzoic acid in situ. This intermediate then undergoes nucleophilic attack by the trifluoromethyl group from TMSCF3 to yield the final aryl trifluoromethyl ketone in good yields. organic-chemistry.org This method is advantageous as it starts from widely available carboxylic acids and avoids the harsher conditions or multi-step procedures of traditional methods. organic-chemistry.orgcore.ac.uk

Table 1: Representative Conditions for Trifluoromethylation of Benzoic Acids

| Starting Material | Reagents | Solvent | Temperature | Time (h) | Product |

|---|---|---|---|---|---|

| Benzoic Acid | TMSCF3, TFAA, DMAP, CsF | PhOMe | 120 °C | 15 | Aryl Trifluoromethyl Ketone |

| Benzoic Acid | TMSCF3, DAST | Dichloroethane | Room Temp. | 12 | Aryl Trifluoromethyl Ketone |

This table summarizes general conditions reported for the conversion of benzoic acids to trifluoromethyl ketones. TMSCF3: Trimethyl(trifluoromethyl)silane; TFAA: Trifluoroacetic anhydride; DMAP: 4-Dimethylaminopyridine; CsF: Cesium fluoride (B91410); DAST: (Diethylamino)sulfur trifluoride. organic-chemistry.orgcore.ac.uk

This synthetic route is directly applicable to this compound, providing a pathway to synthesize 1-(3-(trifluoromethylsulfonyl)phenyl)-2,2,2-trifluoroethan-1-one, a highly functionalized molecule containing two distinct fluorine-containing groups.

Derivatives and Analogs of 3 Trifluoromethylsulfonyl Benzoic Acid: Structure Reactivity Relationships

Systematic Synthesis of Substituted 3-(Trifluoromethylsulfonyl)benzoic Acid Derivatives

The synthesis of this compound derivatives involves multi-step strategies, often starting with precursors that can be modified to introduce the desired functional groups at specific positions on the aromatic ring.

Ortho-, Meta-, and Para-Substituted Analogs

The introduction of additional substituents onto the this compound ring is governed by the directing effects of the two existing groups: the carboxylic acid (-COOH) and the trifluoromethylsulfonyl (-SO2CF3) group. Both are strongly deactivating, electron-withdrawing groups and act as meta-directors in electrophilic aromatic substitution (EAS) reactions. numberanalytics.combritannica.comnumberanalytics.com

Consequently, direct electrophilic substitution on this compound is challenging due to the highly deactivated nature of the ring. Any substitution that does occur would be predicted to add at the C-5 position, which is meta to both the -COOH and -SO2CF3 groups.

Given the limitations of EAS, alternative strategies are often employed for the synthesis of specific isomers:

Synthesis from Pre-substituted Precursors: A common and more controlled approach is to begin with an aromatic compound that already contains the desired substitution pattern and then introduce or modify the required functional groups. For instance, a substituted bromobenzene (B47551) could be converted into a Grignard reagent and subsequently carboxylated using carbon dioxide to form the benzoic acid derivative. google.com

Directed Ortho-Metalation (DoM): This strategy allows for functionalization at positions ortho to a directing group. The carboxylic acid group itself can act as a directed metalation group, enabling the introduction of substituents at the C-2 position. organic-chemistry.org This provides a regioselective route to ortho-substituted analogs that are inaccessible through EAS.

The following table outlines plausible synthetic approaches for various substituted analogs.

| Target Derivative | Plausible Synthetic Approach | Key Transformation |

| 5-Nitro-3-(trifluoromethylsulfonyl)benzoic acid | Electrophilic Aromatic Substitution | Nitration of this compound |

| 2-Chloro-3-(trifluoromethylsulfonyl)benzoic acid | Directed Ortho-Metalation | Lithiation at C-2 followed by quenching with an electrophilic chlorine source (e.g., N-chlorosuccinimide) |

| 4-Amino-3-(trifluoromethylsulfonyl)benzoic acid | Synthesis from Precursor | Nucleophilic aromatic substitution on a 4-fluoro-3-(trifluoromethylsulfonyl)benzoic acid precursor with ammonia (B1221849) or an azide (B81097) followed by reduction. |

Modifications of the Carboxylic Acid and Trifluoromethylsulfonyl Groups

The functional groups of this compound can be chemically modified to create a diverse range of derivatives.

Modifications of the Carboxylic Acid Group: The -COOH group undergoes a variety of well-established transformations common to aromatic carboxylic acids. numberanalytics.comjackwestin.com

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with a primary or secondary amine produces an amide. Direct coupling with an amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) is also a common method. jackwestin.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol, yielding [3-(trifluoromethylsulfonyl)phenyl]methanol. jackwestin.com

Anhydride (B1165640) Formation: The carboxylic acid can be converted to a mixed anhydride, such as benzoyl trifluoromethanesulfonate, which is a potent acylating agent. lookchem.com

Modifications of the Trifluoromethylsulfonyl Group: The Ar-SO2CF3 moiety is exceptionally stable and generally resistant to modification due to the strong C-S and S-O bonds and the inertness of the C-F bonds. Nucleophilic attack directly on the sulfur atom is difficult but can occur under specific conditions with potent nucleophiles. researchgate.net Reductive cleavage of the C-S bond is possible but requires harsh conditions that may not be compatible with other functional groups on the molecule. Therefore, modifications of this group are less common in synthetic strategies compared to transformations of the carboxylic acid.

Comparative Reactivity Studies of Derivatives

The reactivity of substituted this compound derivatives is dictated by the electronic nature of the substituents on the aromatic ring. The parent molecule is already electron-deficient, and adding further electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can either enhance or mitigate this effect, respectively.

These electronic changes manifest in several key areas of reactivity:

Acidity of the Carboxylic Acid: The pKa of the carboxylic acid is a direct measure of its acidity. The parent this compound is a strong acid due to the powerful inductive and resonance electron-withdrawing effects of the -SO2CF3 group, which stabilizes the conjugate base (carboxylate anion).

Adding another EWG (e.g., a nitro group at C-5) would further stabilize the anion and increase the acidity (lower the pKa) compared to the parent compound.

Conversely, adding an EDG (e.g., a methoxy (B1213986) group) would destabilize the anion by donating electron density, thereby decreasing the acidity (raising the pKa).

Reactivity in Nucleophilic Acyl Substitution: The reactivity of the carboxyl carbon towards nucleophiles (e.g., in esterification or amidation reactions) is enhanced by electron-withdrawing substituents on the ring. Therefore, a derivative with an additional nitro group would be expected to react faster with an alcohol than the parent compound under identical conditions.

The following table provides a qualitative comparison of the expected reactivity of hypothetical derivatives relative to the parent compound.

| Derivative | Substituent Effect | Expected pKa Relative to Parent | Expected Rate of Esterification Relative to Parent |

| 5-Nitro-3-(trifluoromethylsulfonyl)benzoic acid | Additional EWG | Lower (More Acidic) | Faster |

| 5-Methyl-3-(trifluoromethylsulfonyl)benzoic acid | Additional EDG | Higher (Less Acidic) | Slower |

| 2-Chloro-3-(trifluoromethylsulfonyl)benzoic acid | Additional EWG (Inductive) | Lower (More Acidic) | Faster |

Influence of Substituent Effects on Chemical Properties and Transformation Pathways

The chemical properties of this compound derivatives are dominated by the electronic influence of their substituents, which can be quantified using parameters like Hammett constants (σ). numberanalytics.com The -SO2CF3 group is a powerful deactivating group with a strong electron-withdrawing inductive effect (-I) and resonance effect (-M).

A study separating the inductive and resonance contributions for substituted benzoic acids showed that the -SO2CF3 group possesses the highest inductive effect among the groups studied. researchgate.net This strong electron-withdrawing character is key to understanding the compound's properties.

Acidity: The acidity of substituted benzoic acids correlates well with the Hammett constants of the substituents. Electron-withdrawing groups stabilize the negative charge of the carboxylate anion that forms upon dissociation, thus increasing acidity. libretexts.orgopenstax.org The -SO2CF3 group, having a large positive σ value, significantly increases the acidity of benzoic acid. The position of the substituent is also critical. An ortho-substituent, regardless of its electronic nature, often increases the acidity more than expected due to the "ortho-effect," which involves steric inhibition of resonance, forcing the carboxyl group out of the plane of the aromatic ring and disrupting destabilizing resonance interactions. libretexts.orgyoutube.com

Transformation Pathways: The electronic nature of the ring dictates the feasible reaction pathways. The electron-poor nature of the aromatic ring in this compound and its derivatives makes them poor substrates for electrophilic substitution but potentially suitable substrates for nucleophilic aromatic substitution (SNAr), especially if a good leaving group (like a halogen) is present at an activated position (ortho or para to the -SO2CF3 group).

The table below lists the Hammett constants for the -SO2CF3 group and other relevant substituents, illustrating their electronic effects. A more positive value indicates a stronger electron-withdrawing effect.

| Substituent (Y) | σ_meta | σ_para | Primary Effect | Impact on Acidity of Y-C6H4COOH |

| -SO2CF3 | 0.78 | 0.88 | Strong EWG (-I, -M) | Strong Increase |

| -NO2 | 0.71 | 0.78 | Strong EWG (-I, -M) | Strong Increase |

| -CN | 0.56 | 0.66 | Strong EWG (-I, -M) | Strong Increase |

| -CF3 | 0.43 | 0.54 | Strong EWG (-I) | Increase |

| -Cl | 0.37 | 0.23 | EWG (-I > +M) | Moderate Increase |

| -H | 0.00 | 0.00 | Neutral (Reference) | Baseline |

| -CH3 | -0.07 | -0.17 | EDG (+I) | Decrease |

| -OCH3 | 0.12 | -0.27 | EWG (-I), EDG (+M) | Decrease (para), Slight Increase (meta) |

Data compiled from various sources on Hammett constants.

This quantitative data underscores the profound influence of the trifluoromethylsulfonyl group. Its strong electron-withdrawing nature not only defines the fundamental properties of this compound but also provides a framework for predicting the reactivity and chemical characteristics of its diverse derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(trifluoromethylsulfonyl)benzoic acid in academic laboratories?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethylsulfonyl group to a benzoic acid scaffold. A common approach is sulfonation using reagents like trifluoromethanesulfonic anhydride under controlled conditions. For example, copper-mediated coupling reactions (e.g., using trifluoromethylthiocopper reagents) can be adapted for sulfonyl group introduction . Post-synthesis, purity validation via HPLC with a recovery rate of 98–103% and RSD <1.2% is recommended, as demonstrated for structurally similar benzoic acid derivatives .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water + 0.1% formic acid) .

- Spectroscopy : Compare H/F NMR and IR spectra with reference data (e.g., NIST Standard Reference Database for trifluoromethyl-containing compounds) .

- Elemental Analysis : Confirm C, H, F, and S content to ensure stoichiometric consistency.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Acidity : The electron-withdrawing trifluoromethylsulfonyl group enhances acidity (pKa ~1–2), influencing solubility and reactivity in aqueous conditions.

- Thermal Stability : Differential scanning calorimetry (DSC) can determine decomposition temperatures, essential for reaction planning .

- LogP : Estimated via computational tools (e.g., PubChem) to predict lipid membrane permeability in biological studies .

Advanced Research Questions

Q. How can researchers mitigate low yields during the sulfonation step in synthesizing this compound?

- Methodological Answer :

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd or Cu) to improve coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction rates by stabilizing intermediates.

- Temperature Control : Gradual heating (e.g., 60–80°C) reduces side reactions like over-sulfonation.

- In-Situ Monitoring : Use F NMR to track reaction progress and adjust stoichiometry dynamically .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when elemental analysis and NMR disagree.

- X-Ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry for crystalline derivatives .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify structural discrepancies .

Q. How do electronic effects of the trifluoromethylsulfonyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Nature : The -SOCF group deactivates the benzene ring, directing electrophilic substitution to meta/para positions.

- Impact on Catalysis : In Pd-mediated couplings, the group may slow oxidative addition; pre-activation with ligands (e.g., XPhos) can mitigate this .

- Comparative Studies : Benchmark against analogs (e.g., -CF or -NO substituents) to quantify electronic contributions via Hammett plots .

Q. What advanced applications exist for this compound in medicinal chemistry?

- Methodological Answer :

- Protease Inhibition : The sulfonyl group can act as a hydrogen-bond acceptor in enzyme active sites (e.g., NLRP3 inflammasome inhibitors) .

- Prodrug Design : Esterify the carboxylic acid to improve bioavailability, with hydrolysis studies under physiological pH .

- Radiotracer Development : Incorporate F or C isotopes for PET imaging, leveraging the fluorine-rich structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.